molecular formula C23H22ClN3O4S2 B2746061 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 838395-33-8

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2746061
CAS No.: 838395-33-8
M. Wt: 504.02
InChI Key: NLZSEFIVXLQMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a potent and selective chemical probe for the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neurological and developmental phenotypes associated with Down syndrome. This compound exerts its research value by specifically inhibiting DYRK1A kinase activity , which allows researchers to dissect the kinase's role in neuronal differentiation, synaptic function, and cognitive processes. Beyond neuroscience, this inhibitor is a critical tool for investigating the regulation of the cell cycle, as DYRK1A phosphorylates key proteins involved in centriole duplication and cell division control. Its mechanism of action provides a powerful means to probe the pathological mechanisms of neurodegenerative diseases, such as Alzheimer's disease, where DYRK1A has been shown to phosphorylate tau and amyloid precursor protein (APP) related proteins. By enabling precise pharmacological intervention, this compound facilitates the exploration of DYRK1A as a potential therapeutic target for cognitive disorders and contributes significantly to the understanding of kinase signaling networks in health and disease.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZSEFIVXLQMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and proliferation.

Case Study:
A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity . The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may exert these effects through inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Research Findings:
In vitro assays have shown that certain pyrazole compounds can stabilize the human red blood cell membrane, suggesting potential anti-inflammatory activity . This stabilization is measured through various dosages (100 µg to 1000 µg), with significant results observed at higher concentrations.

Antimicrobial and Antiviral Activities

The biological profile of pyrazoles extends to antimicrobial and antiviral activities. The sulfonamide moiety in this compound may enhance its effectiveness against various pathogens.

Evidence:
Research has indicated that similar compounds possess antibacterial properties against a range of bacterial strains . Furthermore, some derivatives have shown antiviral activity against tobacco mosaic virus, highlighting their potential as therapeutic agents in infectious diseases .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • CDK Inhibition : Disruption of cell cycle regulation through CDK inhibition leads to reduced cancer cell proliferation.
  • COX Inhibition : Blocking COX enzymes decreases the production of pro-inflammatory mediators.
  • Antimicrobial Action : Interaction with bacterial cell membranes or metabolic pathways inhibits pathogen growth.

Data Table: Comparative Biological Activities of Pyrazole Derivatives

Activity Type Compound IC50 Value Reference
Anticancer3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)...0.07 µM
Anti-inflammatoryVarious pyrazole derivativesEffective at 500 µg
Antimicrobial5-(4-Chlorophenyl)-N-substituted derivativesVaries by strain

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds containing the pyrazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of 4-chlorophenyl sulfonamides have shown promising activity against bacterial strains and fungi .
  • Antiviral Properties : Some derivatives have been tested for antiviral efficacy, particularly against viruses like Tobacco Mosaic Virus (TMV). The incorporation of multiple pharmacophores in a single structure has been noted to enhance activity .

Therapeutic Applications

The potential therapeutic applications of N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide include:

  • Cancer Treatment : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of chlorophenyl and pyrazole rings may contribute to their anticancer properties by interacting with specific cellular pathways .
  • Anti-inflammatory Agents : Due to their sulfonamide nature, these compounds may also exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those similar to this compound). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Synthesis and Characterization : Another research article documented the synthesis of related compounds and their characterization through techniques like NMR and IR spectroscopy. The study confirmed the structural integrity and potential biological relevance of these compounds .

Comparison with Similar Compounds

Key Observations :

  • Rigidity: The 4,5-dihydro-pyrazole core in the target compound introduces conformational restraint, which may improve target selectivity compared to non-hydrogenated analogs like .
  • Solubility : The ethanesulfonamide group in could marginally increase aqueous solubility relative to the target’s methanesulfonamide, though fluorine in may offset this via hydrophobic effects.

Research Findings and Computational Insights

Electronic and Topological Analysis

  • For the target compound, the 4-chlorophenyl group likely creates electron-deficient regions, enhancing interactions with positively charged enzyme residues.
  • LogP Trends : The target compound’s higher LogP (~4.2) compared to (~3.8) suggests better membrane permeability but possible challenges in aqueous solubility.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation. Microwave-assisted synthesis or continuous flow chemistry improves yield (70–85%) and reduces side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring and confirm sulfonamide group integration (δ ~3.1 ppm for CH3SO2) .
  • LCMS : Verify molecular ion peaks ([M+H]+) and rule out byproducts .
  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C–S bond: ~1.76 Å) .

Q. How can solubility and stability be assessed for in vitro assays?

Use shake-flask method with solvents (DMSO, PBS) at 25°C. Monitor stability via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Differential Scanning Calorimetry (DSC) identifies thermal degradation points (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR (COSY, HSQC) : Resolve coupling in dihydro-pyrazole rings and distinguish aromatic protons .
  • Dynamic NMR : Study ring-flipping kinetics in the 4,5-dihydropyrazole moiety at variable temperatures .
  • Crystallography : Compare experimental vs. simulated powder XRD patterns to detect polymorphs .

Q. What computational methods predict reactivity and binding modes?

  • DFT calculations (B3LYP/6-311+G )**: Optimize geometry, calculate Fukui indices for electrophilic/nucleophilic sites, and simulate UV-Vis spectra .
  • Molecular docking (AutoDock Vina) : Screen against targets like carbonic anhydrase IX (PDB: 3FLG) using sulfonamide as a zinc-anchoring group .

Q. How to optimize reaction conditions for scale-up with minimal byproducts?

  • Design of Experiments (DoE) : Vary temperature (80–120°C), catalyst loading (Pd/C, 5–10 mol%), and solvent (toluene vs. DMF) to identify robust conditions .
  • In situ FTIR : Monitor nitro reduction intermediates during catalytic hydrogenation .

Q. What strategies validate the proposed cyclization mechanism?

  • Kinetic isotope effects (KIE) : Replace H2O with D2O to study rate-determining steps in ring closure .
  • Trapping experiments : Add thiourea to intercept carbocation intermediates in acid-mediated cyclization .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Analog synthesis : Modify o-tolyl (e.g., replace with 4-fluorophenyl) or sulfonyl groups (e.g., methanesulfonamide vs. benzenesulfonamide) .
  • In vitro assays : Test COX-2 inhibition (ELISA) or antimicrobial activity (MIC against S. aureus) with dose-response curves (IC50 calculation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HT-29 for cytotoxicity) and control compounds (e.g., celecoxib for COX-2) .
  • Metabolic stability testing : Rule out false positives from compound degradation in cell media .

Resolving conflicting computational vs. experimental binding affinities:

  • Molecular Dynamics (MD) simulations (100 ns) : Assess protein-ligand complex stability and hydration effects .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .

Methodological Tables

Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
Temperature100–110°C↑ 20%
Catalyst (Pd/C)7.5 mol%↑ 15%
SolventToluene↓ Byproducts
Reaction Time6–8 hrsBalance
Source:

Table 2. Computational vs. Experimental Bond Lengths (Å)

BondDFT CalculationX-ray Data
C–S (sulfonamide)1.781.76
N–N (pyrazole)1.351.37
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.